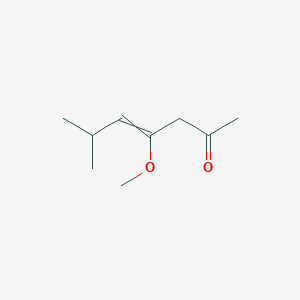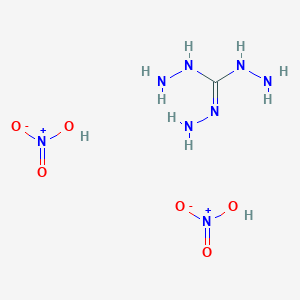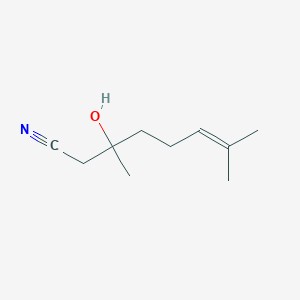![molecular formula C24H18N2OS B14619490 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- CAS No. 60598-43-8](/img/structure/B14619490.png)
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- is a heterocyclic compound that belongs to the phenothiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- typically involves the condensation of substituted 1,4-naphthoquinones with 2-aminobenzenethiol in pyridine . This reaction yields several substituted derivatives of the compound. The reduction and acetylation of the resulting compounds are also common steps in the synthesis process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same condensation reactions mentioned above. The use of pyridine as a solvent and the careful control of reaction conditions are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Polarographic reduction in non-aqueous media has been studied, showing well-defined reduction waves.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: N,N-dimethylformamide (DMF) is often used as a solvent for reduction reactions.
Substitution: Pyridine is commonly used as a solvent for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5H-Benzo[a]phenothiazin-5-one, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- involves its interaction with various molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential bacterial processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Anilino-5H-benzo[a]phenothiazin-5-one
- 5H-benzo[a]phenoxazine-5-one
- 5H-benzo[a]phenothiazin-5-one derivatives
Uniqueness
5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl and phenylamino substitutions enhance its stability and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
60598-43-8 |
|---|---|
Formule moléculaire |
C24H18N2OS |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
6-anilino-9,11-dimethylbenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C24H18N2OS/c1-14-12-15(2)20-19(13-14)28-24-21(26-20)17-10-6-7-11-18(17)23(27)22(24)25-16-8-4-3-5-9-16/h3-13,25H,1-2H3 |
Clé InChI |
IKIYDPBLEYIWGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)SC3=C(C(=O)C4=CC=CC=C4C3=N2)NC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)

![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)



